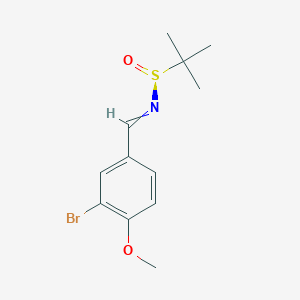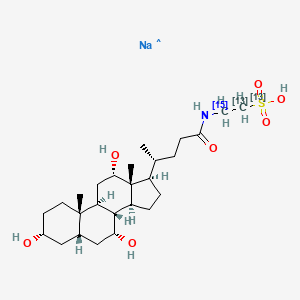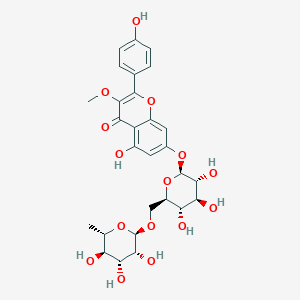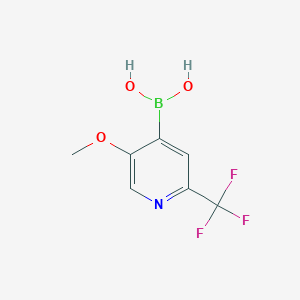
Bis(4-methylphenyl)iodanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl)iodanium acetate: is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as photoinitiators and in various functionalization reactions. The compound is characterized by the presence of two 4-methylphenyl groups attached to an iodine atom, which is further bonded to an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylphenyl)iodanium acetate typically involves the reaction of iodobenzene with 4-methylphenyl groups under oxidative conditions. One common method includes the use of peracetic acid as an oxidizing agent in the presence of acetic acid. The reaction proceeds through the formation of an iodonium intermediate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(4-methylphenyl)iodanium acetate can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced to form iodobenzene derivatives.
Substitution: It participates in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracetic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Iodobenzene derivatives.
Reduction: 4-methylphenyl iodide.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-methylphenyl)iodanium acetate is widely used as a photoinitiator in polymerization reactions. It is particularly effective in initiating cationic polymerization of epoxides and vinyl ethers under UV or visible light.
Biology: In biological research, the compound is used for the functionalization of biomolecules. It can introduce iodonium groups into peptides and proteins, facilitating further modifications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and electronic components.
Mecanismo De Acción
The mechanism of action of bis(4-methylphenyl)iodanium acetate involves the generation of reactive iodonium ions under photolytic or thermal conditions. These iodonium ions can then participate in various chemical reactions, including polymerization and functionalization. The molecular targets include double bonds in monomers and nucleophilic sites in biomolecules.
Comparación Con Compuestos Similares
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-methylphenyl)iodonium triflate
- Diphenyliodonium chloride
Uniqueness: Bis(4-methylphenyl)iodanium acetate is unique due to its specific reactivity and stability under various conditions. Compared to other iodonium salts, it offers better solubility in organic solvents and higher efficiency as a photoinitiator.
Propiedades
Número CAS |
101615-65-0 |
|---|---|
Fórmula molecular |
C16H17IO2 |
Peso molecular |
368.21 g/mol |
Nombre IUPAC |
bis(4-methylphenyl)iodanium;acetate |
InChI |
InChI=1S/C14H14I.C2H4O2/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
WGDUUWVROTUQMM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


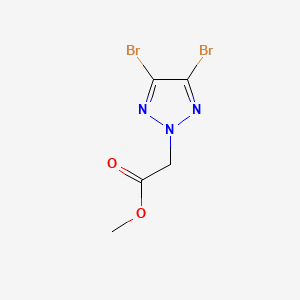
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
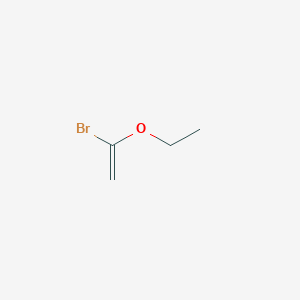


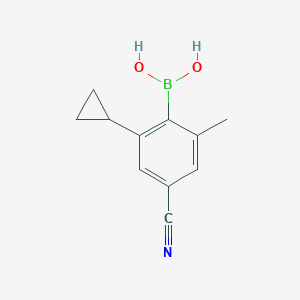
![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)

